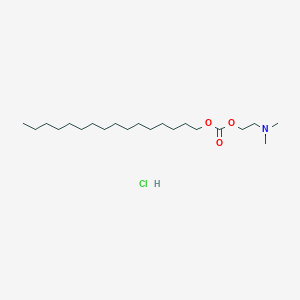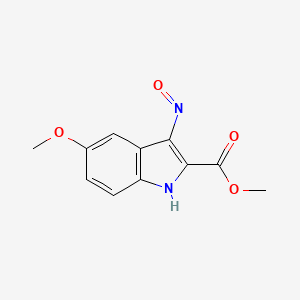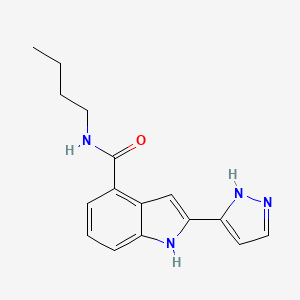
1,1'-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) is a complex organic compound characterized by its unique structure, which includes a decane backbone with dimethyl and cyclohexylbenzene groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) typically involves multiple steps. One common method includes the following steps:
Formation of the Decane Backbone: The decane backbone is synthesized through a series of reactions involving alkanes and alkenes. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the backbone.
Attachment of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions. This step may involve the use of reagents such as methyl iodide or dimethyl sulfate.
Cyclohexylbenzene Addition: The final step involves the attachment of cyclohexylbenzene groups to the decane backbone. This can be achieved through Friedel-Crafts alkylation reactions, using cyclohexylbenzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-efficiency catalysts to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) has several scientific research applications:
Materials Science: This compound is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in organic reactions, it may act as a nucleophile or electrophile, participating in various chemical transformations. In biological systems, its mechanism of action would involve binding to specific receptors or enzymes, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(1,5-Hexadiene-1,6-diyl)bis(benzene): This compound has a similar structure but with a hexadiene backbone instead of a decane backbone.
1,1’-(1,5-Hexadiene-1,6-diyl)bis(4-cyclohexylbenzene): Similar to the target compound but with a different backbone structure.
Uniqueness
1,1’-(5,6-Dimethyldecane-5,6-diyl)bis(4-cyclohexylbenzene) is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its combination of a decane backbone with dimethyl and cyclohexylbenzene groups makes it particularly valuable in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
824401-17-4 |
|---|---|
Molekularformel |
C36H54 |
Molekulargewicht |
486.8 g/mol |
IUPAC-Name |
1-cyclohexyl-4-[6-(4-cyclohexylphenyl)-5,6-dimethyldecan-5-yl]benzene |
InChI |
InChI=1S/C36H54/c1-5-7-27-35(3,33-23-19-31(20-24-33)29-15-11-9-12-16-29)36(4,28-8-6-2)34-25-21-32(22-26-34)30-17-13-10-14-18-30/h19-26,29-30H,5-18,27-28H2,1-4H3 |
InChI-Schlüssel |
ZDPUELCZPNMQNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C1=CC=C(C=C1)C2CCCCC2)C(C)(CCCC)C3=CC=C(C=C3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



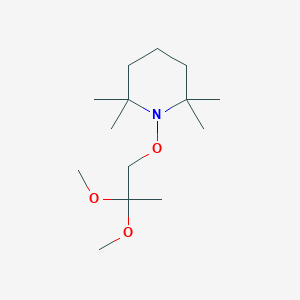
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)

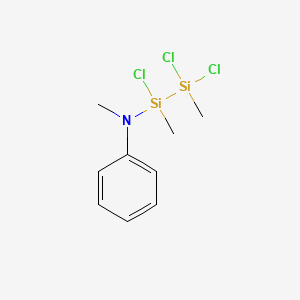
![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
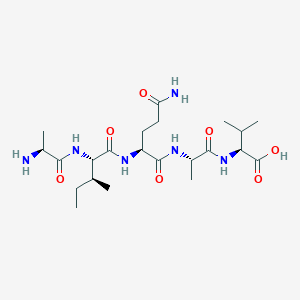
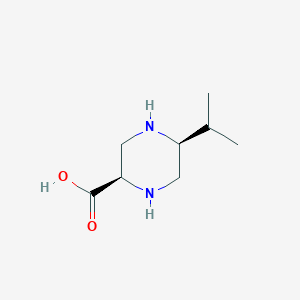
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
